molecular formula C21H23N5OS B5667209 2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine

2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine

Cat. No. B5667209
M. Wt: 393.5 g/mol
InChI Key: VLEJSLWFLPUPEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine and its derivatives often involves copper-catalyzed reactions, utilizing ethyl tertiary amines as carbon sources under aerobic oxidative conditions for efficient production. These methods feature broad substrate scope, good functional group tolerance, and the ability to produce diversified and valuable products, highlighting a novel activation mode of ethyl tertiary amines for selective cleavage of C-C and C-N bonds of the ethyl group with molecular oxygen as the terminal oxidant in a one-pot protocol (Rao et al., 2017).

Molecular Structure Analysis

The molecular structures of compounds similar to 2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine have been characterized by single-crystal X-ray diffraction analysis, providing insights into their geometry and electronic structure. These analyses reveal detailed information on bond lengths, angles, and conformations, essential for understanding the compound's reactivity and properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactions involving imidazo[1,2-a]pyridines and their derivatives, including 2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine, often involve carbonylation approaches for the activation of Csp2-H and Csp3-H bonds, leading to selective cross-coupling with methyl hetarenes. This transformation opens new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common structural motifs in natural products and pharmaceuticals (Lei et al., 2016).

Physical Properties Analysis

The physical properties of 2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be influenced by modifications to its chemical composition (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including reactivity, stability, and interaction with other molecules, are central to their use in chemical synthesis and potential pharmaceutical applications. Investigations into the reactivity of these compounds with various reagents and conditions can reveal pathways for synthesizing new derivatives with desired properties (Pan et al., 2010).

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-28-20-18(8-4-10-24-20)21(27)26-12-5-6-16(14-26)19-23-11-13-25(19)15-17-7-2-3-9-22-17/h2-4,7-11,13,16H,5-6,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEJSLWFLPUPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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